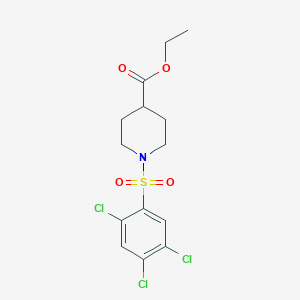

![molecular formula C22H16N2O3 B2802432 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine CAS No. 670268-34-5](/img/structure/B2802432.png)

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

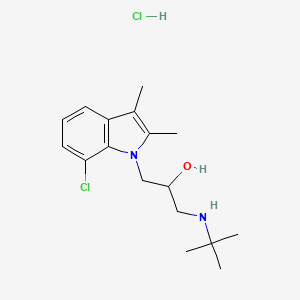

The compound “1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine” is a complex organic molecule. It contains a phthalazine group, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. Attached to this phthalazine group are a benzo[d][1,3]dioxol-5-yloxy group and a p-tolyl group. The benzo[d][1,3]dioxol-5-yloxy group is a benzodioxole (a type of ether) with an additional oxygen atom attached, making it an ether alcohol. The p-tolyl group is a toluene group substituted at the para position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phthalazine ring. The exact structure would depend on the specific locations of the benzo[d][1,3]dioxol-5-yloxy and p-tolyl groups on the phthalazine ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of the functional groups present in the molecule. For example, the ether alcohol group might undergo reactions typical of alcohols and ethers, such as substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the ether and alcohol groups might make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

1. Antitumor Activity

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine is related to a class of compounds known for their antitumor activities. Novel derivatives of this compound, such as 1,4-bis[(aminoalkyl)amino]benzo[g]phthalazine-5,10-diones, have shown cytotoxic activities comparable or superior to established antitumor agents like mitoxantrone (Gandolfi et al., 1995).

2. Antibacterial Properties

Studies have also highlighted the antibacterial potential of derivatives incorporating the phthalazine structure. For instance, compounds synthesized from 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile showed promising antibacterial activity (Khalil et al., 2009).

3. Synthesis of Novel Derivatives

The chemical versatility of phthalazine-based compounds allows for the synthesis of a variety of novel derivatives. These derivatives, such as 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, have been prepared using 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide as a starting material, demonstrating the compound's utility in creating new chemical entities (Mahmoud et al., 2012).

4. Synthesis and Pharmacological Activity

Phthalazine-based 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and antioxidant activities. Some of these derivatives showed significant activities, highlighting the compound's relevance in pharmacological research (Shyma et al., 2016).

5. Catalytic Applications

The compound has been used in homogeneous catalysis for synthesizing various derivatives. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyrazolo[1,2-b]phthalazine derivatives, demonstrating its application in facilitating chemical reactions (Khazaei et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extra- and intra-cellular membranes .

Mode of Action

This compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with ATP-binding cassette transporters affects the transport of molecules across cellular membranes . This can have downstream effects on various biochemical pathways, particularly those involving the molecules transported by these transporters .

Result of Action

The modulation of ATP-binding cassette transporters by this compound can lead to changes in the transport of molecules across cellular membranes . This can result in various molecular and cellular effects, depending on the specific molecules affected .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yloxy)-4-(4-methylphenyl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLLLXHOEKBXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

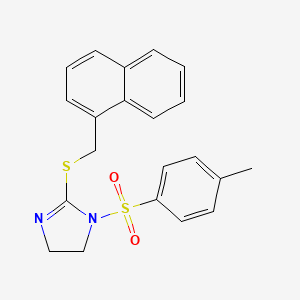

![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)

![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)

![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)